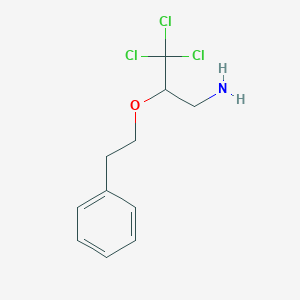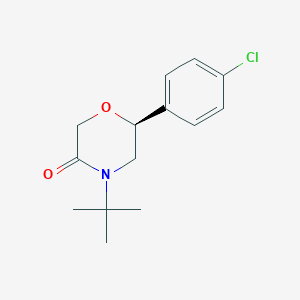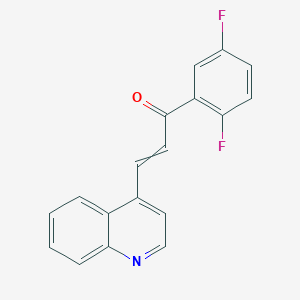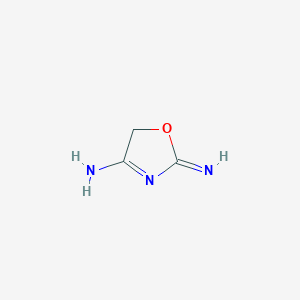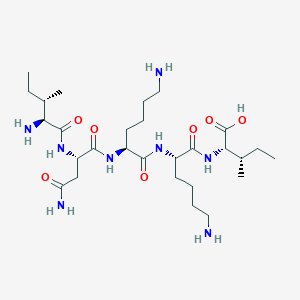![molecular formula C17H13NO4S B14201302 4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid CAS No. 866429-62-1](/img/structure/B14201302.png)
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid is a chemical compound that belongs to the class of thioxanthone derivatives. Thioxanthones are known for their photochemical properties and are widely used in various industrial applications, including as photoinitiators in polymerization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid typically involves the reaction of 9-oxo-9H-thioxanthene-2-amine with butanoic acid derivatives under specific conditions. One common method involves the use of acylation reactions where the amine group of 9-oxo-9H-thioxanthene-2-amine reacts with an acyl chloride derivative of butanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioxanthone derivatives.
Aplicaciones Científicas De Investigación
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid has several applications in scientific research:
Biology: Investigated for its potential use in biological imaging due to its photochemical properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of high-performance materials, including adhesives and sealants.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid primarily involves its photochemical properties. Upon exposure to light, the compound can generate reactive species such as free radicals, which can initiate polymerization reactions. The molecular targets and pathways involved include the activation of the carbonyl group, leading to the formation of reactive intermediates that propagate the polymerization process .
Comparación Con Compuestos Similares
Similar Compounds
2-[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid: Another thioxanthone derivative with similar photochemical properties.
4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid: A structurally similar compound with variations in the functional groups attached to the thioxanthone core.
Uniqueness
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct photochemical properties and reactivity. This makes it particularly useful as a photoinitiator in various applications, including polymerization and photodynamic therapy.
Propiedades
Número CAS |
866429-62-1 |
|---|---|
Fórmula molecular |
C17H13NO4S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-oxo-4-[(9-oxothioxanthen-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C17H13NO4S/c19-15(7-8-16(20)21)18-10-5-6-14-12(9-10)17(22)11-3-1-2-4-13(11)23-14/h1-6,9H,7-8H2,(H,18,19)(H,20,21) |
Clave InChI |
KZSYPXHVPMBZAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14201221.png)
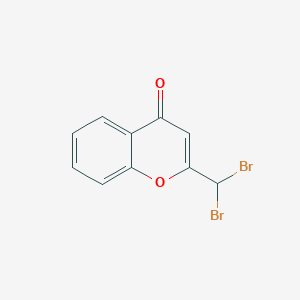
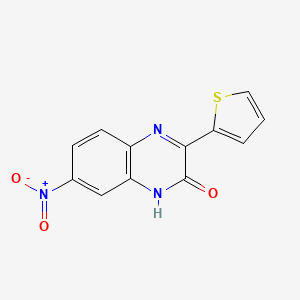
![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine](/img/structure/B14201249.png)
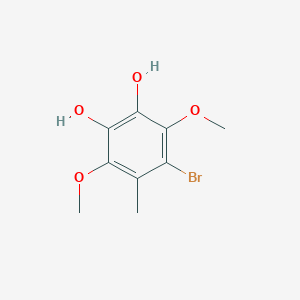
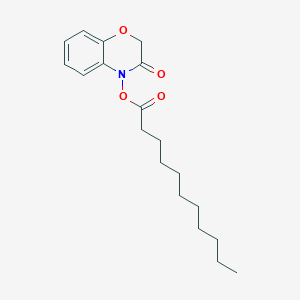
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B14201262.png)
![2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
